molecular formula C15H20N2O2 B195470 Fenspiride CAS No. 5053-06-5

Fenspiride

Cat. No. B195470
CAS RN: 5053-06-5
M. Wt: 260.33 g/mol
InChI Key: FVNFBBAOMBJTST-UHFFFAOYSA-N
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Description

Fenspiride is an oxazolidinone spiro compound used as a drug in the treatment of certain respiratory diseases . It is known to have activity as an alpha-1 blocker, H1 antagonist, and also inhibits PDE3, PDE4, PDE5 .


Molecular Structure Analysis

Fenspiride crystallizes in the monoclinic system, with two crystallographically independent molecules in the general position of the space group P21/n(No. 14) and Z= 8 .


Chemical Reactions Analysis

The specific chemical reactions involving Fenspiride are not detailed in the search results .


Physical And Chemical Properties Analysis

Fenspiride is an oxazolidinone spiro compound. Its molecular formula is C15H20N2O2 . Further physical and chemical properties are not detailed in the search results .

Scientific Research Applications

1. Treatment of Chronic Obstructive Pulmonary Disease (COPD)

Fenspiride, an anti-inflammatory drug, has been studied for its effectiveness in treating patients with chronic obstructive pulmonary disease (COPD). Research demonstrates that fenspiride improves bronchoobstructive syndrome and external respiration parameters, enhancing exercise tolerance. Its application in stage I COPD patients as part of a therapeutic regimen shows better clinical results compared to stage II patients. Long-term use under outpatient conditions leads to significant quality of life improvements (Butorov & Muntianu, 2007).

2. Anti-Inflammatory and Immunomodulatory Effects

Fenspiride exhibits anti-inflammatory properties by inhibiting neutrophil migration and exudation induced by endotoxin. It also affects the release of tumor necrosis factor by stimulated macrophages, suggesting its role in modulating immune responses (Cunha et al., 1993).

3. Effect on Bronchial Reactivity

Studies on guinea-pig bronchi indicate that fenspiride can inhibit nonadrenergic, noncholinergic (NANC) components of bronchial contractions, reducing the release of neuropeptides from sensory nerve endings. This suggests its potential in treating obstructive airways disease through both prejunctional and postjunctional actions on bronchial smooth muscle (Girard et al., 1997).

4. Efficacy in Respiratory Tract Infections

Clinical trials show that fenspiride is effective in treating acute respiratory tract infections in adults, leading to a decrease in symptoms like cough and nose obstruction. It demonstrates excellent tolerance, suggesting its safe and successful application in bronchial infections (Płusa & Nawacka, 1998).

5. Role in Otolaryngology

Fenspiride has been used to treat acute obstruction of the Eustachian tube, demonstrating faster symptom relief and more intensive recovery of hearing function compared to control groups. It shows promise in improving ventilation and drainage functions in the treatment of tubootitis and exudative otitis media (Fedin, 2015).

6. Impact on Bone Mineral Density and Turnover

In a study on young rats, long-term administration of fenspiride showed no negative impact on bone mineral density (BMD) and bone metabolism. This indicates its potential safety in pediatric applications for respiratory tract infections and otitis media (Matuszewska et al., 2019).

Safety And Hazards

Fenspiride medicines have been suspended EU-wide due to the risk of QT prolongation and torsades de pointes, abnormalities of the heart’s electrical activity that may lead to heart rhythm disturbances .

properties

IUPAC Name

8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNFBBAOMBJTST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023048
Record name Fenspiride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenspiride

CAS RN

5053-06-5
Record name Fenspiride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5053-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenspiride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenspiride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08979
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenspiride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenspiride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.411
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENSPIRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S983QC7HKM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

232-233
Record name Fenspiride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08979
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,070
Citations
CMMB De Castro, MA Nahori, CH Dumarey… - European journal of …, 1995 - Elsevier
Using a model of endotoxemia triggered by the intravenous injection of bacterial lipopolysaccharide (0.1 and 1 mg/kg) to guinea-pigs, we investigated the interference of fenspiride, an …
Number of citations: 27 www.sciencedirect.com
FQ Cunha, MA Boukili, JIB da Motta… - European journal of …, 1993 - Elsevier
… Up to 100 μM, fenspiride failed to inhibit the in vitro release of a neutrophil … fenspiride in a dose-dependent manner. These results suggest that the antiinflammatory effects of fenspiride …
Number of citations: 65 www.sciencedirect.com
EA Laude, D Bee, O Crambes… - European Respiratory …, 1995 - Eur Respiratory Soc
… fenspiride, but no significant effect was found with 1 mg·mL-1. We conclude that aerosolized fenspiride … We postulate that fenspiride, acting as an antitussive and antibronchoconstrictor …
Number of citations: 27 erj.ersjournals.com
F Quartulli, E Pinelli, A Broué-Chabbert… - European journal of …, 1998 - Elsevier
… In this study, we investigated the capacity of fenspiride to interfere with the … , fenspiride inhibited two histamine responses in the human lung epithelial WI26VA4 cell line. First, fenspiride …
Number of citations: 31 www.sciencedirect.com
B Montes, M Catalan, A Roces, JP Jeanniot… - European journal of …, 1993 - Springer
… that, the oral absorption of C-14 fenspiride is swift, levels being detected in plasma after 15 … of oral fenspiride hydrochloride administered as a single dose of fenspiride 80 mg tablets, …
Number of citations: 13 link.springer.com
A Matuszewska, B Nowak, D Jędrzejuk… - 2017 - ard.bmj.com
… Fenspiride is registered for therapy of acute and chronic … long-term administration of fenspiride on bone mineral density … Saline solution and fenspiride were given intragastrically once …
Number of citations: 2 ard.bmj.com
D Bee, EA Laude, CJ Emery, P Howard - Clinical Science, 1995 - portlandpress.com
… In vivo fenspiride has proved effective against induced … noted in vitro, when fenspiride reversed histamine constriction in guinea … induced constriction was suppressed by fenspiride [lo]. …
Number of citations: 12 portlandpress.com
C Mattsson, S Hellström - European archives of oto-rhino-laryngology, 1997 - Springer
… drug fenspiride. The present study was undertaken to test the ability of fenspiride to prevent … either topical applications or intraperitoneal injections of fenspiride for 12 days, after which …
Number of citations: 44 link.springer.com
JC Féray, K Mohammadi, K Taouil, J Brunet… - Biochemical …, 1997 - Elsevier
… action of fenspiride on the calcium signal evoked by fMLP and other agents. High fenspiride … Thus, we investigated a potential action of fenspiride on other events linked to cell activation …
Number of citations: 11 www.sciencedirect.com
V Girard, E Naline, O Crambes… - European …, 1997 - Eur Respiratory Soc
Fenspiride is a drug with potential benefits in the treatment of obstructive airways disease. It has antibronchoconstriction and anti-inflammatory properties. The aim of this study was to …
Number of citations: 27 erj.ersjournals.com

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